molecular formula C8H14N6OS B2850769 N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide CAS No. 339009-42-6

N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide

Cat. No. B2850769
CAS RN: 339009-42-6
M. Wt: 242.3
InChI Key: LCRKKYLSSDHZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H14N6OS and its molecular weight is 242.3. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The 1,2,4-triazole core is a common motif in medicinal chemistry due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties . Compounds with this core have been used in the development of drugs with anticonvulsant, antibacterial, anticancer, and anti-inflammatory properties . For instance, triazole derivatives have shown potent inhibitory activities against certain cancer cell lines, suggesting their potential as anticancer agents .

Organic Synthesis

In organic chemistry, the triazole ring serves as a stable platform for the synthesis of more complex molecules. It can act as a ligand in coordination chemistry or as a scaffold for the construction of larger, more intricate organic compounds .

Polymer Chemistry

The triazole unit’s stability under various conditions makes it an excellent candidate for incorporation into polymers. These polymers can have enhanced thermal stability and chemical resistance, making them suitable for industrial applications .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds, the triazole ring can be used in the design of supramolecular structures. These structures have applications in the development of new materials with specific properties, such as self-healing materials or molecular sensors .

Chemical Biology and Bioconjugation

Triazole rings can be used to modify biological molecules, creating bioconjugates for use in targeted drug delivery or as probes in biochemical assays. The click chemistry approach, which often involves triazoles, is particularly useful for attaching fluorescent labels to biomolecules .

Antimicrobial and Antifungal Agents

Triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. They have shown effectiveness against strains such as Candida albicans and Rhizopus oryzae, indicating their potential use in treating infections .

properties

IUPAC Name

1-methyl-3-[[2-methyl-2-(1,2,4-triazol-1-yl)propanoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6OS/c1-8(2,14-5-10-4-11-14)6(15)12-13-7(16)9-3/h4-5H,1-3H3,(H,12,15)(H2,9,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRKKYLSSDHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NNC(=S)NC)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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